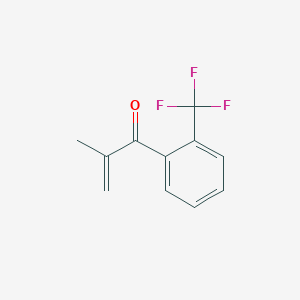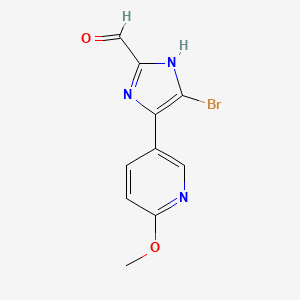![molecular formula C12H10BrN3 B13699460 2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32632761 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632761 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as alkyl halides or acyl chlorides.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of MFCD32632761 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32632761 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD32632761 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.
Mecanismo De Acción
The mechanism by which MFCD32632761 exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies have shown that it can modulate signal transduction and gene expression, leading to various biological effects.
Conclusion
MFCD32632761 is a compound of significant interest due to its unique properties and diverse applications. Its synthesis, reactivity, and mechanism of action have been extensively studied, making it a valuable tool in various scientific fields. Its comparison with similar compounds highlights its unique advantages, further emphasizing its importance in research and industry.
Propiedades
Fórmula molecular |
C12H10BrN3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
7-bromo-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-10-2-1-7-5-11-9(3-8(7)4-10)6-15-12(14)16-11/h1-2,4,6H,3,5H2,(H2,14,15,16) |
Clave InChI |
FZGHPLDTMIICHA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC3=CN=C(N=C31)N)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
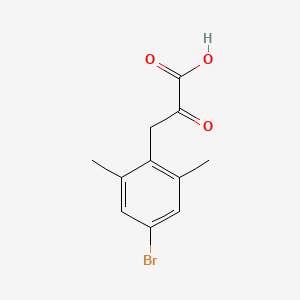
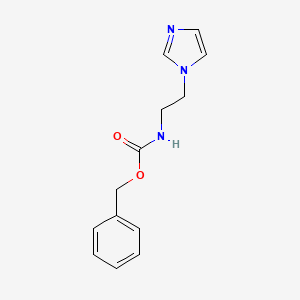
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
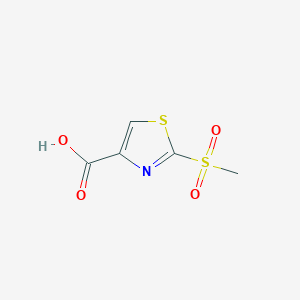
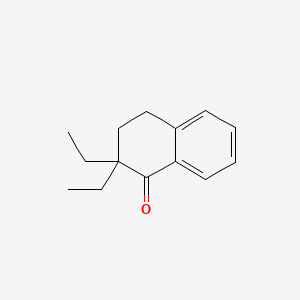
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
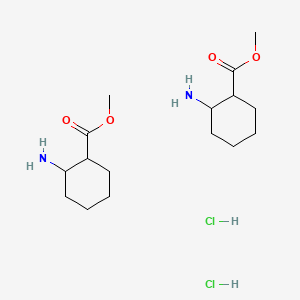
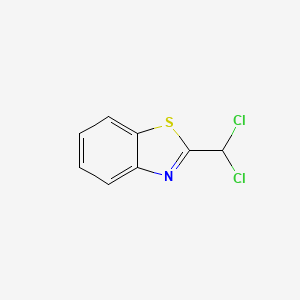
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)

